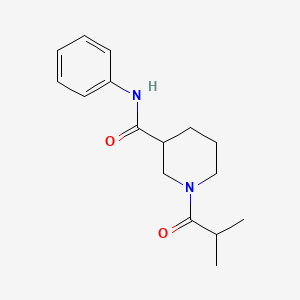
2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide, also known as BTA-1, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BTA-1 is a benzoxazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Wirkmechanismus
The exact mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activation of pro-inflammatory cytokines, such as TNF-α and IL-1β.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has also been shown to exhibit a range of other biochemical and physiological effects. These include:
- Antioxidant activity: 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has been shown to scavenge free radicals and protect against oxidative stress.
- Anti-inflammatory activity: 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has been shown to reduce inflammation in a variety of tissues, including the brain, liver, and kidneys.
- Anti-cancer activity: 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
- Anti-diabetic activity: 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has several advantages as a research tool. It is relatively easy to synthesize and has been shown to be safe and well-tolerated in animal studies. However, there are also limitations to its use. 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide is not water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide. These include:
- Further investigation of the mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide, including its interactions with specific molecular targets.
- Development of water-soluble derivatives of 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide to improve its bioavailability and ease of administration.
- Exploration of the potential therapeutic applications of 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide in a variety of disease states, including neurodegenerative diseases, cancer, and diabetes.
- Investigation of the potential use of 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide as a tool for studying the role of oxidative stress and inflammation in disease pathogenesis.
Conclusion
In conclusion, 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide is a promising compound with a range of potential applications in scientific research. Its neuroprotective, antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic effects make it a valuable tool for investigating a variety of disease states. While there are limitations to its use, further research on 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has the potential to yield important insights into the molecular mechanisms underlying disease pathogenesis.
Synthesemethoden
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide involves the reaction of 2-aminobenzoic acid with 2,4,6-trimethylphenyl isocyanate in the presence of a base catalyst. The resulting intermediate is then treated with acetic anhydride to yield the final product, 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has been shown to exhibit neuroprotective effects. Specifically, 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has been shown to protect against oxidative stress-induced neuronal damage and reduce inflammation in the brain.
Eigenschaften
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11-8-12(2)18(13(3)9-11)19-17(21)10-15-14-6-4-5-7-16(14)22-20-15/h4-9H,10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDFCUVQLTUZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=NOC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468114.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B7468118.png)





![2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid](/img/structure/B7468150.png)
![N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide](/img/structure/B7468154.png)

![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione](/img/structure/B7468169.png)


![4-methyl-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7468197.png)